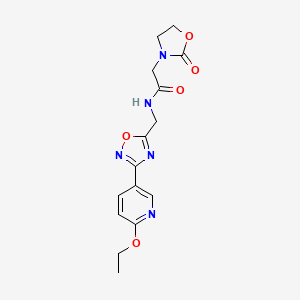
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H17N5O5 and its molecular weight is 347.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines various functional groups, which may contribute to its diverse biological activities. Its molecular formula is C18H20N4O3 with a molecular weight of approximately 344.38 g/mol. The presence of the oxadiazole and oxazolidinone moieties is particularly noteworthy, as these structures are often linked to significant pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains and fungi. The dual functionality of this compound may enhance its antimicrobial efficacy.
Anticancer Properties
The potential anticancer activity of this compound is supported by studies on related oxadiazole derivatives. These compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the oxazolidinone structure may further augment its anticancer potential by targeting specific oncogenic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of similar heterocyclic compounds suggest that N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-2-(2-oxooxazolidin -3-y)acetamide may also be effective in reducing inflammation. This could be particularly relevant for conditions such as arthritis or inflammatory bowel disease.
Comparative Analysis with Similar Compounds
To better understand the biological activity of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-2-(2-oxooxazolidin -3-y)acetamide, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylpyridine Derivative | Contains a methyl group on pyridine | Antimicrobial |
| 4-Oxadiazole Analog | Similar oxadiazole ring structure | Antitubercular |
| Pyridine-Chromene Hybrid | Combines pyridine and chromene moieties | Antidiabetic |
This table highlights how structural variations can influence the biological activities of related compounds.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various oxadiazole derivatives found that those with ethoxy substitutions exhibited enhanced activity against Gram-positive bacteria. This suggests that N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-2-(2-oxooxazolidin -3-y)acetamide may also possess similar properties.
- Anticancer Research : In vitro studies on oxadiazole-containing compounds revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration.
- Inflammation Model : Experimental models assessing the anti-inflammatory effects of oxadiazole derivatives indicated a reduction in pro-inflammatory cytokines in treated subjects compared to controls.
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5/c1-2-23-12-4-3-10(7-17-12)14-18-13(25-19-14)8-16-11(21)9-20-5-6-24-15(20)22/h3-4,7H,2,5-6,8-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGVNYZMKSQHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














